![molecular formula C8H12N2O B019225 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide CAS No. 100715-61-5](/img/structure/B19225.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide, also known as quinuclidin-3-yl 1-azabicyclo[2.2.2]oct-3-ylcarbamate, is a compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a bicyclic amine that has a unique structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide is complex and not fully understood. It is believed to act as a partial agonist at the muscarinic acetylcholine receptors and as an antagonist at the serotonin 5-HT7 receptors. This dual mechanism of action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce psychotic symptoms in animal models of schizophrenia. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide is its unique structure, which makes it a promising candidate for drug development. However, its complex mechanism of action and potential side effects may limit its use in clinical settings. Additionally, its synthesis can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide. Some possible areas of exploration include:
1. Further studies on its mechanism of action and potential therapeutic effects
2. Development of more efficient synthesis methods
3. Exploration of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and depression
4. Investigation of its potential use in other fields, such as agriculture and materials science.
In conclusion, this compound is a promising compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. Its unique structure and complex mechanism of action make it a promising candidate for drug development, but further research is needed to fully understand its potential therapeutic effects and limitations.
Méthodes De Synthèse
The synthesis of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide can be achieved through a variety of methods. One of the most common methods is the reaction of quinuclidine and 1,3-cyclohexadiene in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for various receptors in the brain, including the muscarinic acetylcholine receptors and the serotonin 5-HT7 receptors. This makes it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Propriétés
| 100715-61-5 | |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-8(11)7-5-10-3-1-6(7)2-4-10/h5-6H,1-4H2,(H2,9,11) |
Clé InChI |
QLVHRZPCTKRFSO-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=C2)C(=O)N |
SMILES canonique |
C1CN2CCC1C(=C2)C(=O)N |
Synonymes |
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide(6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


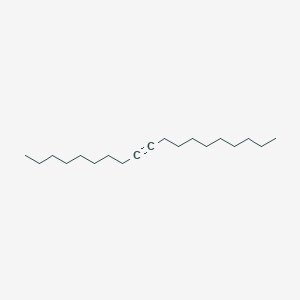


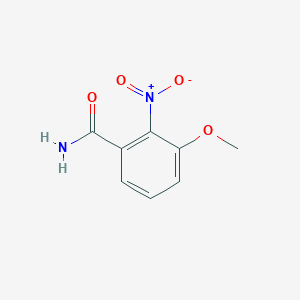
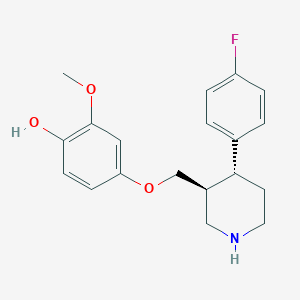
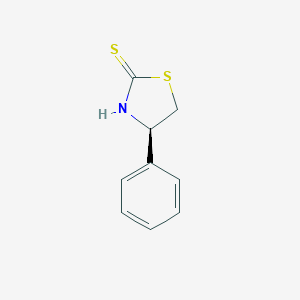
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
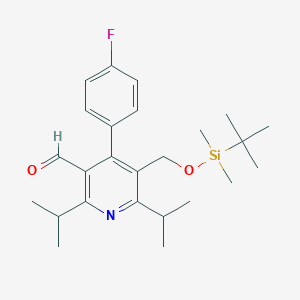
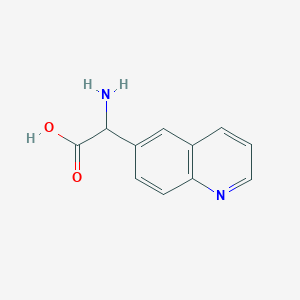



![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

